N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide
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Overview
Description
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a benzo ring and a nitrobenzene carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide typically involves multiple steps, starting with the formation of the quinazoline core. One common method involves the Claisen–Schmidt condensation followed by a Michael addition reaction . The reaction conditions often include the use of anhydrous solvents and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl groups or other functional groups.
Scientific Research Applications
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Research indicates its potential as an anti-inflammatory and neuroprotective agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6, thereby exerting anti-inflammatory effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine
- Dihydrobenzo[h]quinazolin-2-yl thiourea compounds
Uniqueness
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide stands out due to its unique combination of a quinazoline core with a nitrobenzene carboxamide group. This structure imparts specific chemical and biological properties that are not commonly found in other quinazoline derivatives. Its potential anti-inflammatory and neuroprotective effects further highlight its uniqueness and importance in scientific research.
Properties
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-18(13-5-3-6-15(10-13)23(25)26)22-19-20-11-14-9-8-12-4-1-2-7-16(12)17(14)21-19/h1-7,10-11H,8-9H2,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZJBUMBHJRGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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